2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

CAS No.: 90796-54-6

Cat. No.: VC2305066

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90796-54-6 |

|---|---|

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine |

| Standard InChI | InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3 |

| Standard InChI Key | CQMVORYYVMMMSP-UHFFFAOYSA-N |

| SMILES | CC(C)(CN)CN1CCOCC1 |

| Canonical SMILES | CC(C)(CN)CN1CCOCC1 |

Introduction

Physical and Chemical Properties

Basic Identification

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a well-characterized chemical entity with specific identifiers and physical properties that position it uniquely in organic chemistry. The compound is formally recognized through multiple standard chemical identification systems.

Table 1. Basic Identification Parameters of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

| Parameter | Value |

|---|---|

| CAS Number | 90796-54-6 |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine |

| InChI | InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3 |

| InChIKey | CQMVORYYVMMMSP-UHFFFAOYSA-N |

| SMILES | CC(C)(CN)CN1CCOCC1 |

These identification parameters provide essential reference points for researchers working with this compound, enabling precise communication and database searching in scientific literature . The compound's molecular weight and elemental composition reflect its relatively simple structure, while still maintaining functional complexity through its heterocyclic and amine components.

Structural Characteristics

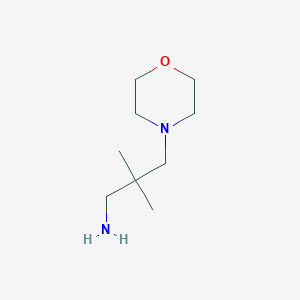

The molecular structure of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine incorporates several key features that define its chemical behavior and potential applications. The compound contains a six-membered morpholine heterocycle, which includes both oxygen and nitrogen heteroatoms in a ring structure. This morpholine ring is connected to a propylamine chain that features geminal dimethyl substitution at the C-2 position .

The primary amine group at the terminus of the propyl chain provides a nucleophilic site for various chemical reactions, while the tertiary amine within the morpholine ring offers additional reactivity. The presence of the oxygen atom in the morpholine ring contributes to the compound's polarity and potential hydrogen bonding capabilities, influencing both its physical properties and chemical reactivity.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine typically employs strategic reaction pathways that efficiently connect the morpholine and propylamine components. Laboratory preparation generally follows established organic synthesis procedures designed to maximize yield and purity.

A common synthetic approach involves the reaction of morpholine with 2,2-dimethylpropan-1-amine under controlled conditions. This nucleophilic substitution reaction capitalizes on the nucleophilicity of the morpholine nitrogen toward appropriate leaving groups on the propylamine precursor. Alternative routes may employ reductive amination strategies or alkylation reactions depending on the availability of starting materials and the desired scale of production.

The laboratory synthesis usually requires careful control of reaction parameters including:

-

Temperature regulation to optimize reaction kinetics

-

Appropriate solvent selection to facilitate reactant solubility

-

Catalyst systems to enhance reaction efficiency

-

Purification techniques such as chromatography or distillation to isolate the pure product

Industrial Production

Industrial production of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine employs scaled-up versions of laboratory methods, with modifications to ensure economic viability and process safety. Production methods typically involve catalytic systems to enhance reaction efficiency and reduce waste generation.

Industrial manufacturing processes often utilize:

-

Continuous flow reactors to improve process control

-

Heterogeneous catalysts to facilitate reaction and simplify product isolation

-

Optimized solvent systems that minimize environmental impact

-

Automated monitoring and control systems to ensure consistent product quality

The industrial preparation generally requires controlled reaction environments to ensure high yield and purity. Quality control measures are implemented at various stages of production to verify that the final product meets required specifications for research and commercial applications.

Applications in Scientific Research

Organic Synthesis Applications

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine serves as a valuable building block in organic synthesis due to its bifunctional nature, containing both nucleophilic amine groups and a morpholine ring. The compound can participate in numerous synthetic transformations, including:

-

Nucleophilic substitution reactions through the primary amine group

-

Amide bond formation for peptide synthesis and pharmaceutical intermediates

-

Cross-coupling reactions for constructing complex molecular frameworks

-

Reductive amination processes for further functionalization

Comparative Analysis with Related Compounds

Structural Analogues

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine belongs to a family of related compounds that share structural similarities but differ in specific functional groups or structural elements. Understanding these relationships provides context for the compound's chemical behavior and potential applications.

Table 2. Comparison of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine with Structural Analogues

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine | C₉H₂₀N₂O | 172.27 g/mol | Reference compound |

| 2,2-Dimethyl-3-(morpholin-4-yl)propylamine | C₁₀H₂₂N₂O | 186.29 g/mol | N-methylated primary amine |

| 2,2-Dimethyl-3-morpholin-4-ylpropanal | C₉H₁₇NO₂ | 171.24 g/mol | Aldehyde instead of amine group |

| 2,2-Dimethyl-3-morpholin-4-ylpropan-1-ol | C₉H₁₉NO₂ | 173.26 g/mol | Hydroxyl instead of amine group |

| 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine | C₁₀H₂₀N₂O | 184.28 g/mol | Contains cyclobutane ring |

These structural analogues demonstrate how subtle variations in functional groups can lead to compounds with different chemical properties and potential applications . The methylated version, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine, has altered basicity and nucleophilicity compared to the primary amine . The aldehyde and alcohol derivatives present different reactive functional groups while maintaining the core structure .

Reactivity Comparison

The reactivity patterns of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine and its analogues are influenced by their specific functional groups:

-

The primary amine in 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine readily participates in nucleophilic substitution, acylation, and reductive amination reactions.

-

The N-methylated analogue (2,2-Dimethyl-3-(morpholin-4-yl)propylamine) shows reduced nucleophilicity but increased lipophilicity, potentially affecting its membrane permeability in biological systems.

-

The aldehyde variant (2,2-Dimethyl-3-morpholin-4-ylpropanal) can undergo oxidation, reduction, and nucleophilic addition reactions characteristic of carbonyl compounds.

-

The alcohol derivative (2,2-Dimethyl-3-morpholin-4-ylpropan-1-ol) can participate in esterification, oxidation, and dehydration reactions .

These comparative reactivity patterns highlight how functional group interconversions can be utilized to access diverse chemical space from related structural scaffolds.

Analytical Characterization Methods

Spectroscopic Analysis

Characterization of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine typically employs multiple spectroscopic techniques to confirm structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound.

Based on available spectral data, the ¹³C NMR spectrum of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine shows characteristic signals for:

-

The geminal dimethyl groups (typically around 25-30 ppm)

-

The quaternary carbon (approximately 35-40 ppm)

-

The carbon atoms adjacent to nitrogen (showing downfield shifts)

-

The morpholine ring carbons (with distinctive patterns for the C-O-C and C-N-C segments)

Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns, with the molecular ion peak at m/z 172 and characteristic fragmentation patterns involving cleavage at the C-N bonds .

Chromatographic Methods

Purification and analysis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine commonly employ chromatographic techniques, including:

-

High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity determination

-

Gas Chromatography (GC) for volatile derivatives or silylated forms

-

Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

These methods can be coupled with mass spectrometry (LC-MS, GC-MS) to provide enhanced analytical sensitivity and specificity for identification and characterization purposes .

Future Research Directions

Research involving 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine continues to evolve, with several promising directions for future investigation:

-

Development of novel synthetic methodologies for more efficient and environmentally friendly production

-

Exploration of the compound's potential as a pharmacophore in drug discovery programs

-

Investigation of coordination chemistry with various metal ions for catalysis applications

-

Examination of the compound's utility in materials science, particularly in polymer chemistry

-

Assessment of structure-activity relationships through systematic modification of the core structure

These research directions may expand the compound's applications beyond current uses, potentially opening new avenues in medicinal chemistry, materials science, and catalysis research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume